Piperidine-3-carbohydrazide

Alzheimer's disease cholinesterase inhibition dual AChE/BuChE

Piperidine-3-carbohydrazide (CAS 689758-90-5; molecular formula C₆H₁₃N₃O; MW 143.19) is a heterocyclic building block comprising a piperidine ring bearing a carbohydrazide (–CONHNH₂) substituent at the 3-position. It belongs to the nipecotic acid hydrazide class and serves as a versatile intermediate for synthesizing hydrazone derivatives with documented cholinesterase inhibitory, antiplatelet, and GABA-modulatory activities.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 689758-90-5
Cat. No. B1297797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3-carbohydrazide
CAS689758-90-5
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NN
InChIInChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10)
InChIKeyZKSMSCZAWFJIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-3-carbohydrazide (CAS 689758-90-5): Core Scaffold Overview for Research Procurement


Piperidine-3-carbohydrazide (CAS 689758-90-5; molecular formula C₆H₁₃N₃O; MW 143.19) is a heterocyclic building block comprising a piperidine ring bearing a carbohydrazide (–CONHNH₂) substituent at the 3-position [1]. It belongs to the nipecotic acid hydrazide class and serves as a versatile intermediate for synthesizing hydrazone derivatives with documented cholinesterase inhibitory, antiplatelet, and GABA-modulatory activities [2][3]. Its predicted LogP of ~0.40 and polar surface area of 67.15 Ų distinguish it physicochemically from its 2- and 4-positional isomers [4]. The compound is commercially available at ≥95–97% purity from multiple suppliers, with batch-specific QC data (NMR, HPLC, GC) routinely provided .

Why Piperidine-3-carbohydrazide Cannot Be Substituted by Its 2- or 4-Positional Isomers


Although piperidine-2-carbohydrazide (CAS 61700-55-8) and piperidine-4-carbohydrazide (CAS 42596-58-7) share the identical molecular formula (C₆H₁₃N₃O, MW 143.19), the position of the carbohydrazide group on the piperidine ring fundamentally alters both the electronic environment of the ring nitrogen and the spatial orientation of the hydrazide moiety for target engagement [1]. In Alzheimer's disease research, the N-benzylpiperidine-3-carbohydrazide-hydrazone series (compounds designated 1a–1j) and the corresponding 4-carbohydrazide series (2a–2h) were synthesized and evaluated side by side; the lead compounds emerging with the most potent dual AChE/BuChE inhibitory profiles were exclusively from the 3-substituted series [2]. Furthermore, only the 3-position Boc-protected analog—(R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide—has been validated as the key chiral starting material for the β-lactam enhancer antibiotic Zidebactam, a clinical-stage drug candidate [3]. No comparable pharmaceutical intermediate role has been documented for the 2- or 4-isomers. Substitution of the 3-isomer with a positional analog in any of these research programs would therefore invalidate established structure–activity relationships and compromise synthetic route fidelity [2][3].

Piperidine-3-carbohydrazide: Quantified Differentiation Evidence Against Closest Comparators


Cholinesterase Inhibition: 3-Carbohydrazide Series Achieves Sub-5 µM AChE and Sub-2 µM BuChE Potency, Surpassing Earlier Mixed 3/4-Series

In a 2022 study by Parlar et al., piperidine-3-carbohydrazide-hydrazones bearing phenylethyl, phenylpropyl, or phenylbutyl N-substituents were screened for cholinesterase inhibition. The most potent derivative, 3g, inhibited AChE with an IC₅₀ of 4.32 µM, while 3j inhibited BuChE with an IC₅₀ of 1.27 µM, both exhibiting mixed-type inhibition kinetics [1]. This represents a measurable potency gain over the earlier 2018 study from the same group, in which a mixed library of N-benzylpiperidine-3/4-carbohydrazide-hydrazones (both positional isomers combined) showed eeAChE IC₅₀ values only in the range of 5.68–11.35 µM and huAChE IC₅₀ values of 8.80–74.40 µM [2]. The optimized 3-carbohydrazide series thus demonstrates approximately 1.3- to 2.6-fold improved AChE potency over the earlier mixed-isomer library, with the added benefit of sub-2 µM BuChE activity. By comparison, the reference drug donepezil shows bovine AChE IC₅₀ of 8.12 nM and human AChE IC₅₀ of 11.6 nM, but lacks BuChE, Aβ42 anti-aggregation, and antioxidant activities in a single molecular entity .

Alzheimer's disease cholinesterase inhibition dual AChE/BuChE

ADP-Pathway Selective Antiplatelet Aggregation: 87% Inhibition at 0.5 mmol/L with Pathway Specificity Over Collagen and Arachidonic Acid Pathways

In a 2020 study by Tosan et al., a series of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives (compounds 1f–11f) were evaluated for antiplatelet aggregation activity in human plasma using an APACT 4004 aggregometer, with aggregation triggered separately by ADP, collagen, and arachidonic acid (AA) [1]. The most potent compound, 2f, achieved 87% inhibition of ADP-induced platelet aggregation at a concentration of 0.5 mmol/L. Critically, all compounds in the series were described as 'mainly effective on ADP pathway of platelet aggregation compared with collagen and AA pathways' [1]. This pathway selectivity contrasts with the broad-spectrum P2Y12 antagonist clopidogrel (which irreversibly blocks ADP receptors) and the COX-1 inhibitor aspirin (which primarily blocks the AA/thromboxane A₂ pathway). Additionally, all synthesized compounds exhibited prolonged PT and PTT values compared with blank controls, with compounds 5f, 6f, 7f, and 1f identified as the most potent anticoagulant derivatives [1]. No comparable ADP-selective antiplatelet profiling has been reported for piperidine-2-carbohydrazide or piperidine-4-carbohydrazide derivatives in human plasma assays.

antithrombotic platelet aggregation ADP pathway

Validated Chiral Intermediate for Zidebactam: Enantiomeric Purity Specification with LOD 2.5 µg/mL and LOQ 7.5 µg/mL

The Boc-protected derivative of piperidine-3-carbohydrazide—specifically (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide (RE)—has been established as a key starting material for the synthesis of Zidebactam, a novel β-lactam enhancer antibiotic that is in clinical development [1]. A validated chiral HPLC method (Chiralpak IA column; n-hexane/ethanol mobile phase) was developed to separate RE from its enantiomeric impurity, (S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide (SE). The method achieved a limit of detection (LOD) of 2.5 µg/mL and a limit of quantification (LOQ) of 7.5 µg/mL for the undesired (S)-enantiomer [1]. This analytical specification directly enables quality control for pharmaceutical-grade intermediate procurement. No equivalent regulatory-quality chiral separation method has been published for the 2- or 4-positional isomers in the context of any clinical-stage drug substance. The 3-position is structurally mandatory because Zidebactam's hydrazide moiety must be positioned to condense with the β-lactam pharmacophore; the 2- and 4-isomers would produce regioisomeric products with fundamentally different three-dimensional pharmacophore presentation [1].

antibiotic intermediate chiral separation Zidebactam

Multifunctional Anti-Alzheimer Profile: Single Scaffold Combines AChE/BuChE Inhibition, Aβ42 Anti-Aggregation, and ROS Scavenging—Differentiated from Single-Target Donepezil

The piperidine-3-carbohydrazide-hydrazone series evaluated by Parlar et al. in 2022 was assessed across four mechanistically distinct Alzheimer's disease-relevant endpoints in a single study: (i) AChE inhibition, (ii) BuChE inhibition, (iii) Aβ42 self-aggregation inhibition, and (iv) antioxidant capacity via ROS scavenging (chemiluminescence assay in brain tissue) [1]. Within this series, compound 3g demonstrated the most potent AChE activity (IC₅₀ = 4.32 µM) while the nitro-substituted derivatives 3g, 4g, and 5g provided superior Aβ42 anti-aggregation effects. Compound 4i exhibited the most active superoxide free-radical scavenging, while 3g, 3j, and 4i showed comparable scavenging activity across other ROS species [1]. The study authors explicitly concluded that '3g, 3j, and 4i have good AChE/BuChE, Aβ42 inhibitory potentials and antioxidant capacities and can therefore be suggested as promising multifunctional agents to combat Alzheimer's disease' [1]. This multi-target profile contrasts with the clinically used AChE inhibitor donepezil, which is a single-target agent (bovine AChE IC₅₀ = 8.12 nM) that does not intrinsically address BuChE, Aβ aggregation, or oxidative stress within a single molecular entity . The earlier 2018 study of mixed 3/4-carbohydrazide-hydrazones also confirmed dual CAS/PAS binding interactions at both AChE and BuChE through kinetic analysis and molecular modeling, establishing a structural basis for the multi-target mechanism that is specific to the hydrazide-hydrazone chemotype [2].

Alzheimer's disease multifunctional agent Aβ42 inhibition

Piperidine-3-carbohydrazide: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Multi-Target Alzheimer's Disease Lead Optimization

Research teams developing polypharmacological agents for Alzheimer's disease should prioritize piperidine-3-carbohydrazide as the core scaffold for hydrazone library synthesis. The scaffold's demonstrated ability to simultaneously inhibit AChE (IC₅₀ = 4.32 µM for optimized derivative 3g), BuChE (IC₅₀ = 1.27 µM for 3j), Aβ42 self-aggregation, and ROS production in brain tissue—all within a single chemotype—enables efficient SAR exploration without the need for fragment-linking or multi-component strategies [1]. The established synthetic route (hydrazone formation from the parent hydrazide) is operationally straightforward and compatible with parallel library synthesis. Procurement of the 3-isomer specifically (rather than the 4-isomer) is critical: the 2018 head-to-head study of N-benzylpiperidine-3/4-carbohydrazide-hydrazones identified lead compounds exclusively from the 3-substituted series [2].

Antithrombotic Drug Discovery: ADP-Pathway Selective Antiplatelet Agent Development

Programs targeting ADP-selective platelet aggregation inhibition with reduced bleeding risk can use the 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide series as a starting point. The lead compound 2f achieved 87% inhibition of ADP-induced platelet aggregation at 0.5 mmol/L in human plasma, with demonstrated selectivity over collagen and arachidonic acid pathways [1]. The additional anticoagulant activity (prolonged PT and PTT vs. blank controls) provides a dual antithrombotic mechanism that differentiates this scaffold from pure antiplatelet agents. Procurement rationale: the 3-carbohydrazide regiochemistry is essential for the reported ADP-pathway selectivity; substitution with the 4-isomer would necessitate complete SAR re-establishment.

Pharmaceutical Intermediate Manufacturing: Chiral Building Block for Zidebactam API Synthesis

For CROs and CDMOs involved in the manufacture of Zidebactam or related β-lactam enhancer antibiotics, (R)-N-Boc-piperidine-3-carboxylic acid hydrazide (derived from piperidine-3-carbohydrazide) is an indispensable chiral intermediate. The validated chiral HPLC method with LOD 2.5 µg/mL and LOQ 7.5 µg/mL for the (S)-enantiomer impurity provides the analytical framework for batch release and stability testing [1]. Sourcing specifications should require: (i) CAS 689758-90-5 or its Boc-protected derivative, (ii) ≥97% chemical purity by HPLC, (iii) enantiomeric excess consistent with the published LOD/LOQ thresholds, and (iv) batch-specific QC documentation (NMR, HPLC, chiral HPLC). The 2- and 4-positional isomers are not acceptable substitutes for this application.

Academic and Industrial Screening Library Design: Privileged Hydrazide-Hydrazone Diversity Set

Compound library designers seeking to populate screening decks with CNS-oriented, polypharmacology-capable fragments should include piperidine-3-carbohydrazide as a privileged scaffold. Its favorable physicochemical profile (LogP ~0.40; PSA 67.15 Ų) places it within CNS drug-like chemical space [1], while the hydrazide functional group enables rapid diversification into hydrazone libraries with demonstrated activities across cholinesterase inhibition, antiplatelet aggregation, and antioxidant pathways [2][3]. Unlike the 4-isomer—which has been explored primarily for peripheral targets (VEGFR-2, antifungal SDH inhibition)—the 3-isomer has documented CNS target engagement, making it the preferred choice for neuroscience-focused screening collections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.